molecular formula C10H8F2N2S B13259089 3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline

3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13259089
M. Wt: 226.25 g/mol
InChI Key: NHGHOTZXDRRHPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3,5-difluoroaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H8F2N2S

Molecular Weight

226.25 g/mol

IUPAC Name

3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H8F2N2S/c11-7-1-8(12)3-9(2-7)14-5-10-4-13-6-15-10/h1-4,6,14H,5H2

InChI Key

NHGHOTZXDRRHPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)NCC2=CN=CS2

Origin of Product

United States

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